[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
PC(O-18:0/18:2(9Z, 12Z)), also known as gpcho(18:0/18:2) or gpcho(36:2), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
PC(o-18:0/18:2(9Z,12Z)) is a glycerophosphocholine.
Scientific Research Applications
Analytical Techniques in Lipoprotein Research
PC(O-18:0/18:2(9Z,12Z)), also known as 1-stearoyl-2-linoleoylphosphatidylcholine, has been studied for its role in the oxidation of lipoproteins. Hui et al. (2012) developed a liquid chromatography/mass spectrometry (LC/MS) method to measure phosphatidylcholine hydroperoxides, including PC 18:0/18:2-OOH, in lipoproteins like LDL and HDL. This technique offers precise quantification, essential for understanding the oxidation mechanisms in cardiovascular diseases (Hui et al., 2012).
Phospholipid Analysis in Biological Samples
Another significant application is in the analysis of phospholipids in biological samples. Hui et al. (2010) introduced an LC/MS method for qualitative and quantitative analysis of phosphatidylcholine hydroperoxides in human plasma, using PC 18:0/18:2-OOH as a standard. This method is crucial for studying lipid peroxidation in various biological processes and diseases (Hui et al., 2010).
MALDI-TOF MS in Phospholipid Profiling
The use of matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry for phosphatidylcholine analysis, including PC(O-18:0/18:2(9Z,12Z)), has been explored by Zabrouskov et al. (2001). This method addresses challenges like spectral overlap and ambiguities among structural isomers, offering a more accurate profiling of phosphatidylcholines in plants (Zabrouskov et al., 2001).
Properties
CAS No. |
88542-96-5 |
---|---|
Molecular Formula |
C44H86NO7P |
Molecular Weight |
772.1 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,43H,6-14,16,18-20,22,24-42H2,1-5H3/b17-15-,23-21-/t43-/m1/s1 |
InChI Key |
LMGTVCKIUNTOEP-HJTCUGKVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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